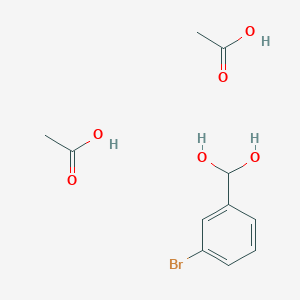![molecular formula C21H22ClNO2 B12594443 Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate CAS No. 872674-58-3](/img/structure/B12594443.png)
Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions: The 5-chloro and 2-methyl substituents are introduced through electrophilic substitution reactions on the indole core.
Butyl Chain Attachment: The butyl chain is attached to the indole core via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency .
化学反応の分析
Types of Reactions
Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
科学的研究の応用
Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate has several scientific research applications:
作用機序
The mechanism of action of Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate is unique due to its specific substitution pattern and the presence of both indole and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
CAS番号 |
872674-58-3 |
|---|---|
分子式 |
C21H22ClNO2 |
分子量 |
355.9 g/mol |
IUPAC名 |
methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate |
InChI |
InChI=1S/C21H22ClNO2/c1-14-18(19-13-17(22)11-12-20(19)23-14)6-4-3-5-15-7-9-16(10-8-15)21(24)25-2/h7-13,23H,3-6H2,1-2H3 |
InChIキー |
GTWGCVOYGCXLST-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCCCC3=CC=C(C=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-Piperidin-2-yl]methyl butanoate](/img/structure/B12594365.png)

![5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12594381.png)
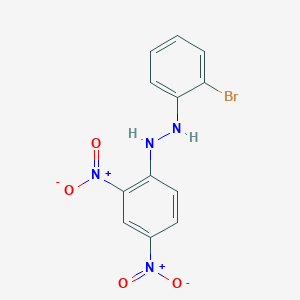
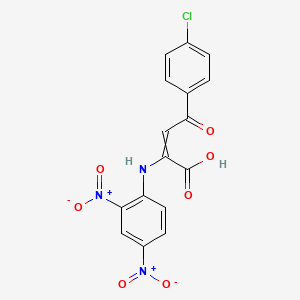
![N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine](/img/structure/B12594395.png)
![1-(4-Nitrophenyl)-4-[(trimethylsilyl)oxy]-1,2,3,6-tetrahydropyridine](/img/structure/B12594396.png)
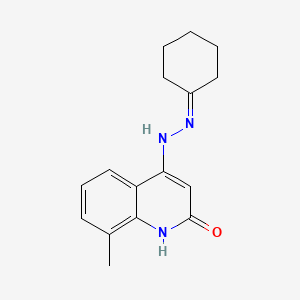

![(2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol](/img/structure/B12594430.png)
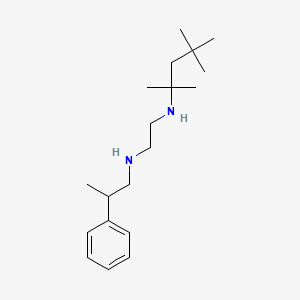
![6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12594435.png)
![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)-](/img/structure/B12594437.png)
